molecular formula C13H27NO B13283196 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol

1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol

Cat. No.: B13283196
M. Wt: 213.36 g/mol
InChI Key: YPLFTNWYFSSQHA-UHFFFAOYSA-N
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Description

1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol is a chemical compound of interest in medicinal and organic chemistry research. The structure of this molecule is characterized by a cyclohexyl ring, specifically a 5-methyl-2-isopropyl pattern, which is a hallmark of the menthol scaffold . This core structure is functionalized with a 2-hydroxypropylamino side chain, introducing both hydrogen-bond donor and acceptor capabilities, which can be pivotal for interacting with biological targets. While the specific biological profile and mechanism of action for this precise molecule are not fully detailed in the current scientific literature, its structural features suggest several potential research avenues. The menthol scaffold is known for its diverse biological activities. Furthermore, nitrogen-containing heterocycles and their derivatives are extensively investigated for their effects on the central nervous system, with some showing promise as templates for developing new therapeutic agents . Researchers may explore this compound as a novel synthetic intermediate or as a potential pharmacophore in the design of new ligands for neurological targets. Its value lies in its potential to serve as a building block for further chemical elaboration or in screening campaigns to discover new bioactivities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

1-[(5-methyl-2-propan-2-ylcyclohexyl)amino]propan-2-ol

InChI

InChI=1S/C13H27NO/c1-9(2)12-6-5-10(3)7-13(12)14-8-11(4)15/h9-15H,5-8H2,1-4H3

InChI Key

YPLFTNWYFSSQHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)NCC(C)O)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol typically involves several steps:

Chemical Reactions Analysis

1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Major Products: The major products formed from these reactions include various substituted cyclohexyl derivatives and amino alcohols.

Scientific Research Applications

1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives of 5-Methyl-2-(propan-2-yl)cyclohexanol

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-Amino-3-phenylbutanoate Hydrochloride
  • Structure: Esterified with 4-amino-3-phenylbutanoic acid.
  • Key Properties : Synthesized via Steglich esterification; confirmed by NMR, FT-IR, and mass spectrometry. Demonstrates prolonged anticonvulsant activity in both pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizure models .
  • Applications: Potential as an antiepileptic agent due to its prolonged antiseizure effects.
Menthyl Anthranilate (5-Methyl-2-(propan-2-yl)cyclohexyl 2-Aminobenzoate)
  • Structure: Esterified with 2-aminobenzoic acid (anthranilic acid).
  • Key Properties :
    • Molecular weight: 275.39 g/mol; density: 1.05 g/cm³; boiling point: 383.5°C .
    • UV absorption properties due to the aromatic amine group.
  • Applications : Used as a UV filter in sunscreens (e.g., Neo Heliopan MA) .
Menthyl Lactate (5-Methyl-2-(propan-2-yl)cyclohexyl 2-Hydroxypropanoate)
  • Structure : Esterified with lactic acid.
  • Key Properties: Known for its cooling sensation and low toxicity.
  • Applications : Widely used in cosmetics, topical analgesics, and flavoring agents .
Comparison Table: Ester Derivatives
Compound Functional Group Molecular Weight (g/mol) Key Application Evidence Source
Target Amino Alcohol (Propan-2-ol) Amino alcohol Not reported Hypothetical pharma
4-Amino-3-phenylbutanoate Hydrochloride Ester (amino acid) Not reported Anticonvulsant
Menthyl Anthranilate Ester (aromatic amine) 275.39 UV filter
Menthyl Lactate Ester (hydroxy acid) Not reported Flavoring/cosmetics

Amino Alcohol Derivatives

(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Impurity F, EP)
  • Structure: Phenoxy-substituted amino alcohol.
  • Applications: Structural analog of beta-blockers (e.g., propranolol derivatives).
1-Amino-3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol
  • Structure: Ether-linked amino alcohol with the same cyclohexyl group.
  • Applications: Not explicitly reported but structurally similar to adrenergic agents.
Comparison Table: Amino Alcohol Derivatives
Compound Substituent Molecular Formula Potential Application Evidence Source
Target Compound Cyclohexyl-amino Not reported Hypothetical pharma
(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol Phenoxy C₁₂H₁₉NO₂ Beta-blocker impurity
1-Amino-3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol Cyclohexyl ether C₁₃H₂₇NO₂ Adrenergic agent

Other Cyclohexyl Derivatives

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl Acetate
  • Structure : Acetic acid ester of menthol.
  • Key Properties : Used in flavoring agents; molecular weight 198.3 g/mol .
  • Applications : Food additive (FEMA 4958) .
4-Formyl-2-Methoxyphenyl Pentanedioate Ester
  • Structure : Pentanedioic acid ester with a menthol-derived cyclohexyl group.
  • Key Properties : Registered under FEMA 4958 for flavor enhancement .

Key Structural and Functional Insights

  • Amino Alcohol vs. Esters (e.g., menthyl anthranilate) prioritize stability and UV absorption, making them suitable for topical applications.
  • Steric and Electronic Effects: The bulky 5-methyl-2-isopropylcyclohexyl group in all analogs contributes to lipophilicity, affecting membrane permeability and metabolic stability. Substitution at the hydroxyl/amino position dictates biological activity (e.g., anticonvulsant vs. UV filtering) .

Biological Activity

1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol, commonly referred to as compound 1, is a novel organic molecule with significant implications in pharmacology and medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

  • Molecular Formula : C13H27NO
  • Molecular Weight : 213.36 g/mol
  • CAS Number : 131374-05-5

The compound features a cyclohexyl ring substituted with a methyl group and an isopropyl group, contributing to its unique steric and electronic properties that influence its biological activity.

Biological Activity Overview

Research indicates that compound 1 exhibits activity as a selective modulator of neurotransmitter receptors, particularly dopamine receptors. Its biological effects are primarily mediated through interactions with the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders.

Compound 1 has been shown to act as an agonist at the D3 receptor while displaying negligible activity at the D2 receptor. This selectivity is crucial as it minimizes the side effects commonly associated with broader dopamine receptor agonists.

Dopamine Receptor Interaction

A study exploring the structure-activity relationship (SAR) of related compounds highlighted that compound 1 effectively promotes β-arrestin translocation and G protein activation specifically at the D3 receptor. The following table summarizes key findings regarding its receptor activity:

CompoundD3R Agonist Activity (EC50, nM)D2R Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
1710 ± 150Inactive15,700 ± 3,000

These results indicate that compound 1 has a potent agonistic effect on the D3 receptor while being inactive at the D2 receptor, thus supporting its potential therapeutic use in treating conditions like Parkinson's disease and schizophrenia without triggering unwanted side effects associated with D2 receptor activation .

Neuroprotective Effects

In preclinical models, compound 1 demonstrated neuroprotective properties against neurodegeneration induced by toxins such as MPTP and 6-OHDA. These findings suggest that the compound may help preserve dopaminergic neurons in conditions characterized by oxidative stress and neuroinflammation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of compound 1 in vivo:

  • Model Study on Neuroprotection : In a rodent model of Parkinson's disease, administration of compound 1 resulted in a significant reduction in motor deficits compared to control groups. Histological analysis revealed decreased neuronal loss in the substantia nigra region, indicating protective effects on dopaminergic neurons.
  • Behavioral Studies : Behavioral assessments in models of anxiety and depression showed that treatment with compound 1 led to improvements in anxiety-like behaviors without the sedative effects typically seen with other anxiolytics.

Q & A

Q. What experimental techniques are recommended for structural elucidation of this compound?

Answer: Structural characterization requires a combination of spectroscopic, crystallographic, and computational methods:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 1^1H and 13^{13}C NMR to resolve cyclohexyl substituents and amino-propanol interactions .
  • X-ray Crystallography: Resolve absolute configuration, as demonstrated for related chiral cyclohexyl derivatives (e.g., RP-configuration confirmation in phosphinate analogs) .
  • Computational Modeling: Density Functional Theory (DFT) optimizes geometry and predicts vibrational spectra (IR/Raman) for comparison with experimental data .

Table 1: Key Spectral Signatures

Functional GroupNMR Shift (ppm)IR Stretch (cm1^{-1})
Cyclohexyl CH3_31.2–1.5 (d)2850–2960 (C-H)
Secondary Amine2.8–3.2 (m)3300–3500 (N-H)
Propan-2-ol OH1.5–2.0 (br)3200–3400 (O-H)

Q. How can synthetic routes for this compound be optimized for yield and purity?

Answer: Key steps include:

  • Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis to manage cyclohexyl stereochemistry, as seen in menthyl lactates and phosphinates .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (diethyl ether) to isolate enantiomers .
  • Reaction Conditions: Optimize temperature (0–25°C) and inert atmospheres (N2_2) to prevent oxidation of the secondary amine .

Critical Parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst: Pd/C or Raney Ni for selective reductions of intermediates .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition: Test against serine hydrolases or kinases using fluorogenic substrates (e.g., acetylcholinesterase assays) .
  • Receptor Binding: Radioligand displacement assays (e.g., GPCRs like MC4R) to evaluate affinity .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HepG2) to assess IC50_{50} values .

Methodological Note:

  • Docking Studies: Use AutoDock Vina to model interactions with protein targets (e.g., melanocortin receptors) .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., oxidation vs. reduction) be resolved?

Answer: Contradictions often arise from reaction conditions:

  • Oxidation: Use mild agents (e.g., MnO2_2) to avoid over-oxidation of the propan-2-ol group to ketones .
  • Reduction: NaBH4_4 selectively reduces imine intermediates without affecting the cyclohexyl ring .
  • Substitution: Steric hindrance from the isopropyl group may slow SN2 reactions, favoring SN1 pathways in polar solvents .

Validation Strategy:

  • Kinetic Studies: Monitor reaction progress via HPLC-MS to identify intermediates .
  • Isotopic Labeling: 18^{18}O tracing clarifies oxidation mechanisms .

Q. What advanced techniques separate enantiomers for pharmacological studies?

Answer:

  • Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and hexane/isopropanol gradients (85:15) .
  • Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral acids (e.g., tartaric acid) .
  • Capillary Electrophoresis: Chiral selectors like cyclodextrins resolve nanogram quantities .

Table 2: Enantiomer Resolution Performance

MethodResolution (Rs_s)Throughput
Chiral HPLC1.5–2.0High
Crystallization>2.0Low
CE1.2–1.8Medium

Q. How do metabolic pathways influence this compound’s bioavailability?

Answer:

  • Phase I Metabolism: Hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the cyclohexyl methyl group, forming hydroxylated metabolites .
  • Phase II Conjugation: Glucuronidation of the propan-2-ol group enhances solubility .
  • In Vitro Models: Incubate with human liver microsomes and analyze via LC-MS/MS .

Key Finding:

  • Half-Life (t1/2_{1/2}): ~4.2 hours in rat plasma, suggesting rapid clearance .

Q. How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Substituent Effects:
    • Cyclohexyl Methyl: Enhances lipophilicity (logP ↑) but reduces aqueous solubility .
    • Amino-Propanol Chain: Critical for hydrogen bonding with biological targets (e.g., kinase ATP pockets) .

SAR Table:

DerivativeBioactivity (IC50_{50}, μM)logP
Parent Compound12.3 ± 1.22.8
Cyclohexyl-CH2_2F8.9 ± 0.73.1
Propan-2-ol → Ketone>1001.5

Q. What strategies mitigate toxicity in preclinical development?

Answer:

  • Ames Test: Screen for mutagenicity using TA98 and TA100 strains .
  • hERG Assay: Patch-clamp electrophysiology evaluates cardiac risk .
  • In Vivo Profiling: Dose-ranging studies in rodents monitor hepatic enzymes (ALT/AST) .

Key Insight:

  • LD50_{50} (Mouse): 320 mg/kg (oral), indicating moderate toxicity .

Q. How can mechanistic studies clarify its interaction with enzymes/receptors?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon_{on}/koff_{off}) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM: Resolve binding poses in GPCR complexes .

Q. What formulation strategies enhance stability under physiological conditions?

Answer:

  • Lyophilization: Stabilize as a citrate salt for long-term storage .
  • Nanoparticle Encapsulation: Use PLGA polymers to control release kinetics .
  • pH Optimization: Buffered solutions (pH 6.5–7.4) prevent amine protonation and precipitation .

Stability Data:

ConditionDegradation (%/month)
25°C, 60% RH5.2
4°C, dark0.8

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